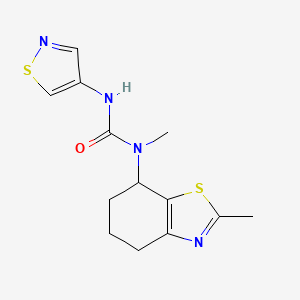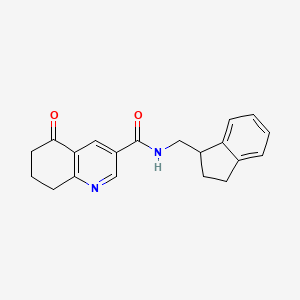![molecular formula C9H16ClN5OS B7435667 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol, also known as DAP, is a chemical compound that has been widely researched for its potential therapeutic applications. The compound has shown promising results in treating various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol involves the inhibition of enzymes that are essential for the replication of viruses and cancer cells. 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol targets the thymidylate synthase enzyme, which is involved in the synthesis of DNA. By inhibiting this enzyme, 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol prevents the replication of viruses and cancer cells.
Biochemical and Physiological Effects:
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been found to exhibit low cytotoxicity towards normal cells, making it a potential candidate for cancer treatment. 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol has also been shown to enhance the immune response, which could be beneficial for treating viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol in lab experiments is its low toxicity towards normal cells. This makes it a safer option compared to other chemotherapeutic agents. However, the synthesis of 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol can be challenging, and the compound is not readily available commercially. This can make it difficult for researchers to obtain the compound for their experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol. One area of interest is its potential use in combination with other chemotherapeutic agents for cancer treatment. Another area of research is the development of more efficient synthesis methods for 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol. Additionally, the potential use of 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol in treating other diseases, such as autoimmune disorders, is an area of interest. Overall, the research on 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol shows promising results and has the potential to lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol involves the reaction of 2,5-diamino-6-chloropyrimidine with 2-bromoethylthiol in the presence of a base, followed by the reaction with 3-chloropropan-1-ol. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, anticancer, and antibacterial properties. 3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol has been studied for its potential use in the treatment of various viral infections, including HIV, hepatitis B and C, and herpes simplex virus. It has also shown promising results in treating cancer, particularly breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
3-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5OS/c10-7-6(11)8(15-9(12)14-7)13-2-5-17-4-1-3-16/h16H,1-5,11H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAGWLJTDHZBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCNC1=C(C(=NC(=N1)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate](/img/structure/B7435601.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![(5S)-5-[[methyl-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B7435620.png)
![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)
![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)

![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)

![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)